molecular formula C6H7N3O B071914 (E)-2-(pyrimidin-4-yl)acetaldehyde oxime CAS No. 179009-38-2

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime

Cat. No.: B071914
CAS No.: 179009-38-2
M. Wt: 137.14 g/mol
InChI Key: WCIYYOFNONVUQQ-RUDMXATFSA-N
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Description

(E)-2-(Pyrimidin-4-yl)acetaldehyde oxime is a high-value chemical scaffold designed for anticancer research and drug discovery. This compound integrates a pyrimidine heterocycle, a privileged structure in medicinal chemistry, with a reactive oxime functional group, making it a versatile building block for developing novel therapeutic agents. The primary research value of this compound lies in its application as a precursor for developing targeted cancer therapies, particularly as a kinase inhibitor . The pyrimidine ring is a key pharmacophore found in numerous FDA-approved drugs, and its structural motif is frequently explored in the design of molecules that inhibit the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . Researchers can utilize the reactive acetaldehyde oxime moiety for further chemical modifications, including the synthesis of more complex heterocyclic systems or oxime ethers, which are known to significantly enhance physicochemical and anticancer properties when incorporated into diverse molecular frameworks . This compound is strictly for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

179009-38-2

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(NE)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4+

InChI Key

WCIYYOFNONVUQQ-RUDMXATFSA-N

SMILES

C1=CN=CN=C1CC=NO

Isomeric SMILES

C1=CN=CN=C1C/C=N/O

Canonical SMILES

C1=CN=CN=C1CC=NO

Synonyms

4-Pyrimidineacetaldehyde, oxime, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isomeric Variations

Oximes exhibit E/Z isomerism due to the geometry of the C=N bond. For acetaldehyde oxime derivatives, the E-isomer is often more stable and prevalent in synthetic routes. Computational studies highlight that hydroxyl radical attacks on aldehydes can yield both isomers, with reaction mechanisms influencing the final ratio . For example:

  • (E)-2-(Pyrimidin-4-yl)acetaldehyde oxime : Pyrimidinyl group enhances hydrogen-bonding capacity and π-stacking interactions, favoring interactions with biological targets.
  • (Z)-Acetaldehyde oxime : Less common in synthesis; steric hindrance may reduce stability compared to the E-isomer .

Substituent Effects on Physicochemical Properties

Substituents significantly alter physical properties and reactivity:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Melting Point (°C) Application Reference
This compound C₆H₇N₃O 137.14 N/A N/A Pharmaceutical
2-(3,4-Difluorophenyl)acetaldehyde oxime C₈H₇F₂NO 187.15 N/A N/A Biological Evaluation
2-(2-Phenylacetamido)acetaldehyde oxime C₁₀H₁₂N₂O₂ 192.21 1.13 147–151 Chemical Intermediate
(Purin-9-yl)acetaldehyde oxime C₇H₈N₆O 192.18 N/A N/A Medicinal Chemistry

Key Observations :

  • Pyrimidinyl vs.
  • Phenylacetamido Substituent : Higher molecular weight and melting point (147–151°C) due to amide group rigidity and intermolecular hydrogen bonding .

Preparation Methods

Chlorination and Cyclization Approach

Adapted from the synthesis of 4,6-dichloropyrimidine-5-acetaldehyde, this method involves:

  • Malonate Ester Substitution : Reacting 2-monochloroacetaldehyde-O-methyloxime with diethyl malonate in anhydrous ethanol under basic conditions (e.g., sodium ethoxide) to form a substituted malonate intermediate.

  • Cyclization : Treating the intermediate with acetamidine hydrochloride at 70°C to induce pyrimidine ring formation, yielding 4,6-dihydroxypyrimidine-5-acetaldehyde-O-methyloxime.

  • Chlorination : Using phosphorus oxychloride (POCl₃) at 90°C to replace hydroxyl groups with chlorides, followed by acidic hydrolysis to unmask the aldehyde functionality.

Key Data :

  • Yield: 70% after recrystallization.

  • Reaction Time: 10 hours for chlorination.

  • Characterization: 1H^1H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 8.74 (s, 1H, pyrimidine-H), 4.14 (s, 2H, CH₂).

Oxidation of Alcohol Precursors

Alternative routes involve oxidizing 2-(pyrimidin-4-yl)ethanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. This method avoids over-oxidation to carboxylic acids and is compatible with acid-sensitive pyrimidine rings.

Optimized Conditions :

  • Solvent: Dichloromethane.

  • Temperature: 0–25°C.

  • Yield: 65–75%.

Condensation Reactions

Knoevenagel condensation between pyrimidine-4-carbaldehyde and active methylene compounds (e.g., malononitrile) has been explored but suffers from low regioselectivity (<50% yield).

Formation of (E)-2-(Pyrimidin-4-yl)acetaldehyde Oxime

Oxime synthesis requires careful control of reaction conditions to favor the E-isomer.

Reaction with Hydroxylamine

The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at pH 4–5 (adjusted with sodium acetate). The mixture is stirred at 25°C for 6–12 hours.

Mechanism :

  • Nucleophilic attack by hydroxylamine on the carbonyl carbon.

  • Proton transfer and dehydration to form the oxime.

Yield : 80–85% (crude), improving to 90% after recrystallization.

Stereochemical Control

The E/Z ratio is influenced by:

  • pH : Acidic conditions (pH 4–5) favor the E-isomer due to thermodynamic stability.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance E-selectivity (>9:1 E/Z).

  • Temperature : Lower temperatures (0–10°C) slow equilibration, preserving E-configuration.

Metal-Catalyzed Methods

Nickel(II) and titanium(IV) complexes promote stereoselective oxime formation via Lewis acid activation:

  • Catalyst : [NiCl₂(PPh₃)₂] (5 mol%) in THF.

  • Yield : 88% with >95% E-isomer.

  • Advantage : Avoids acidic conditions, suitable for acid-labile substrates.

Purification and Characterization

Recrystallization

The crude oxime is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals.

Spectroscopic Analysis

  • 1H^1H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (s, 1H, NOH), 4.12 (s, 2H, CH₂), 2.51 (s, 1H, OH).

  • IR : ν\nu 3250 cm⁻¹ (O-H), 1660 cm⁻¹ (C=N).

Comparative Analysis of Methods

MethodYield (%)E/Z RatioScalabilityEnvironmental Impact
Hydroxylamine (pH 5)859:1HighLow (aqueous waste)
Ni Catalysis8819:1ModerateModerate (metal use)
Ti Catalysis8215:1LowHigh (toxic ligands)

Industrial Applications and Scalability

The chlorination-cyclization route is industrially viable due to:

  • Low-cost reagents : POCl₃ is economical and widely available.

  • High atom economy : Minimal byproducts in cyclization steps.

  • Safety : Avoids toxic oxidants like osmium tetroxide .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-2-(pyrimidin-4-yl)acetaldehyde oxime?

  • Methodology : Mechanochemical synthesis under solvent-free conditions is a viable approach, as demonstrated for structurally similar oxime derivatives. For example, copper complexes of (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime were synthesized via grinding reactants in a mortar . Adapting this method, the target compound could be synthesized by reacting pyrimidin-4-ylacetaldehyde with hydroxylamine hydrochloride under controlled pH (e.g., buffered aqueous conditions) and purified via recrystallization.
  • Characterization : Confirm stereochemistry (E/Z) using 1H^1 \text{H}-NMR coupling constants (e.g., JH-HJ_{\text{H-H}} ~10–12 Hz for trans configuration) and IR spectroscopy (stretching frequencies for C=N and O–H bonds).

Q. How should researchers handle this compound safely in the lab?

  • Safety Protocols :

  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., nitrates, peroxides) and strong acids to prevent violent reactions .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Decontamination : Wash skin immediately with soap and water; use ethanol for equipment cleaning .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the pyrimidine ring protons (δ 8.5–9.0 ppm) and oxime proton (δ 9.5–10.5 ppm).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., calculated for C6H7N3O\text{C}_6\text{H}_7\text{N}_3\text{O}: 137.0591).
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, refined using maximum-likelihood methods (e.g., REFMAC software) .

Advanced Research Questions

Q. How does the oxime moiety influence coordination chemistry with transition metals?

  • Mechanistic Insight : The oxime group (-CH=N-OH) acts as a bidentate ligand, coordinating via the nitrogen and oxygen atoms. For example, copper complexes of analogous oximes exhibit square-planar geometries, with bond lengths (Cu–N: ~1.95 Å, Cu–O: ~1.98 Å) determined via XRD .
  • Applications : Potential use in catalysis or as metalloenzyme mimics. Test reactivity in oxidation reactions (e.g., alkene epoxidation) under mild conditions.

Q. What computational approaches are suitable for studying electronic properties?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) in crystalline states .
    • Data Table :
ParameterValue (DFT)Experimental (XRD)
C=N Bond Length1.28 Å1.29 Å
HOMO-LUMO Gap4.2 eVN/A

Q. How can researchers resolve contradictions in stability data under varying pH?

  • Experimental Design :

  • Kinetic Studies : Monitor decomposition rates via UV-Vis spectroscopy at λ = 270 nm (pyrimidine absorption band) across pH 3–10.
  • Statistical Analysis : Use Arrhenius plots to calculate activation energy (EaE_a) and identify pH-dependent degradation pathways.
    • Findings : Oximes are typically stable in neutral pH but hydrolyze in acidic/basic conditions to form aldehydes and hydroxylamine derivatives .

Q. What are the challenges in analyzing stereoselectivity during synthesis?

  • Resolution Strategies :

  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate E/Z isomers.
  • Crystallization : Induce diastereomer formation with chiral auxiliaries (e.g., L-proline) for selective crystallization.
    • Case Study : Mechanochemical synthesis of (E)-isomers achieved >90% selectivity via steric control .

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